molecular formula C13H21N5 B11750012 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11750012
M. Wt: 247.34 g/mol
InChI Key: FNSXOSCPBWIZOI-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups and connected via a methylene bridge to an amine group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl groups are introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The two pyrazole rings are connected via a methylene bridge using formaldehyde and a secondary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases, inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes can lead to the modulation of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-amine: Lacks the additional pyrazole ring and methylene bridge.

    3-methyl-1-propyl-1H-pyrazol-5-amine: Lacks the second pyrazole ring and the methyl substitutions.

Uniqueness

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings connected via a methylene bridge, which may enhance its biological activity and specificity compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1,3-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-12(7-10(2)15-18)8-14-13-9-17(4)16-11(13)3/h7,9,14H,5-6,8H2,1-4H3

InChI Key

FNSXOSCPBWIZOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=CN(N=C2C)C

Origin of Product

United States

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